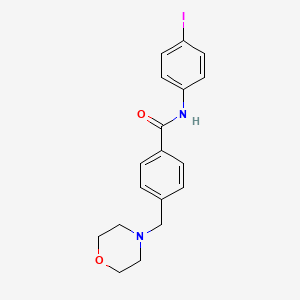

N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide, also known as IMPY, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been found to exhibit potent binding affinity towards the sigma-2 receptor. This receptor is known to play a crucial role in various physiological and pathological processes, including cancer, neurodegenerative disorders, and inflammation.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Therapy

HIF-1 inhibitors, including HIF-1 inhibitor-4, have been extensively studied for their potential in anti-tumor therapy . They work by inhibiting the transcriptional activity of HIF-1α or inhibiting the upstream signaling pathway of HIF-1α . This can help to suppress tumor growth and metastasis .

Treatment of Vascular Diseases

The role of HIF-1 in vascular diseases has been a subject of research. By inhibiting HIF-1, it may be possible to treat certain vascular diseases .

Diabetes Management

HIF-1 inhibitors have been suggested as potential therapeutic agents for diabetes . They could help regulate glucose metabolism and insulin sensitivity .

Treatment of Ischemic Diseases

Ischemic diseases occur when there is a lack of blood supply to a tissue or organ. HIF-1 inhibitors can potentially be used to treat these diseases by regulating the body’s response to hypoxia .

Leukemia Treatment

HIF-1 inhibitors have been studied for their potential in treating leukemia . By inhibiting HIF-1, it may be possible to suppress the growth of leukemia cells .

Drug Development

HIF-1 inhibitors, including HIF-1 inhibitor-4, are being used in drug development for various diseases . They have the potential to become a new class of drugs for the treatment of diseases such as tumors, leukemia, diabetes, and ischemic diseases .

Wirkmechanismus

Target of Action

The primary target of HIF-1 inhibitor-4 is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a transcriptional activator that intervenes in versatile reactions to hypoxia . It is widely distributed in human cells and can form different signaling pathways with various upstream and downstream proteins . It mediates hypoxia signals, regulates cells to produce a series of compensatory responses to hypoxia, and plays an important role in the physiological and pathological processes of the body .

Mode of Action

HIF-1 inhibitor-4 works by inhibiting the transcriptional activity of HIF-1 or inhibiting the upstream signaling pathway of HIF-1 . It reduces HIF-1α protein levels without affecting mRNA levels . Under normoxic conditions, HIF-1α is hydroxylated at a conserved residue (Proline 564), a process mediated by prolyl-4-hydroxylases (PHDs) and factor inhibiting HIF-1 (FIH-1) enzymes . PHD hydroxylation promotes HIF-1α protein destabilization, whereas FIH-1 hydroxylation inhibits transcriptional activity by preventing interaction with CBP/p300 .

Biochemical Pathways

HIF-1 plays a crucial role in the metabolic reprogramming of cancer cells, a process known as the "Warburg effect" . This involves a switch from oxidative phosphorylation (OXPHOS) in the mitochondria to aerobic glycolysis even in the presence of oxygen . HIF-1 orchestrates angiogenesis, erythropoiesis, glycolysis regulation, glucose transport, and acidosis regulators, hence altering crucial Warburg effect activities .

Result of Action

The inhibition of HIF-1 by HIF-1 inhibitor-4 can lead to a decrease in HIF-1α and VEGF expression . This can result in the prevention of tumor metastasis . By targeting HIF-1, it is directly involved in the shift of cancer tissue, making it a rational approach for cancer therapy .

Action Environment

The action of HIF-1 inhibitor-4 is influenced by the hypoxic tumor microenvironment (HTM). HTM can trigger and promote metabolic alterations, oncogene activation, epithelial-mesenchymal transition, and drug resistance, all of which are hallmarks of aggressive cancer behavior . Therefore, the efficacy and stability of HIF-1 inhibitor-4 can be influenced by the level of hypoxia in the tumor environment .

Eigenschaften

IUPAC Name |

N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFBYPLMJZJZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)

![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)

![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)

![2-(5-amino-1H-tetrazol-1-yl)-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5378041.png)

![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)

![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)

![methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5378066.png)

![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)

![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)